molecular formula C19H18FN3O4 B2691894 2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874129-58-5

2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B2691894
CAS No.: 874129-58-5
M. Wt: 371.368
InChI Key: FNNCPKKHDNGDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated and methoxy-substituted 1,2,5-oxadiazol-3-yl butanamide derivative. Its structure comprises a 2-fluorophenoxy group attached to a butanamide chain, which is linked to a 4-(4-methoxyphenyl)-1,2,5-oxadiazole (furazan) ring.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-3-15(26-16-7-5-4-6-14(16)20)19(24)21-18-17(22-27-23-18)12-8-10-13(25-2)11-9-12/h4-11,15H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNCPKKHDNGDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Preparation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with a suitable reagent to form the methoxyphenyl intermediate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving the methoxyphenyl intermediate and a nitrile oxide.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the oxadiazole intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Effects

  • The 4-bromo substituent in the acetamide analog increases molecular weight and polarizability, which may enhance hydrophobic interactions . Electronic profiles: The 4-methoxyphenyl group on the oxadiazole ring (target and bromo analog) donates electrons via resonance, stabilizing the oxadiazole system.
  • Amide Chain Length :

    • The butanamide chain (target and 4-fluoro analog) provides greater conformational flexibility compared to the acetamide chain in the bromo analog. This may influence binding modes in biological systems .

Biological Activity

2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide, with the CAS number 874129-58-5, is a synthetic compound characterized by its unique structure that includes a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula: C19H18FN3O4
  • Molecular Weight: 371.4 g/mol
  • Structure: The compound features a complex arrangement of functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The biological activity of 2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide has been evaluated against various bacterial strains. The mechanism of action is believed to involve interference with microbial metabolism and biofilm formation.

Table 1: Antimicrobial Activity Against Selected Bacteria

CompoundBacterial StrainZone of Inhibition (mm)
Sample AStaphylococcus aureus15
Sample BEscherichia coli14
Sample CPseudomonas aeruginosa13

The data suggests that the compound exhibits moderate antimicrobial activity comparable to standard antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicate that the compound displays selective cytotoxic effects.

Table 2: Cytotoxicity Results on L929 and A549 Cell Lines

Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
687113
12109105
259796
507485
10092102

The increase in cell viability at lower concentrations suggests a potential for therapeutic applications while indicating a cytotoxic effect at higher concentrations.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. The presence of the oxadiazole ring is particularly notable for its role in modulating enzyme activity and potentially disrupting cellular processes in pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various oxadiazole derivatives highlighted the superior activity of compounds similar to 2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in A549 cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, including coupling of fluorophenoxy and oxadiazole moieties. Key steps include:

  • Coupling reactions : Use TMSOTf or NIS as activators for glycosylation/oxadiazole formation, as demonstrated in analogous syntheses of 1,2,5-oxadiazol-3-yl derivatives (e.g., -40°C to -20°C reaction temperatures to minimize side products) .
  • Solvent selection : Dichloromethane or ethers for intermediate stabilization, followed by methanol for deprotection (e.g., p-TsOH in methanol for cleaving acetyl groups) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >85% purity. For scale-up, consider recrystallization in ethanol/water mixtures to reduce solvent waste .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1H and 13C NMR (CDCl3 or DMSO-d6) are critical for confirming the fluorophenoxy and methoxyphenyl substituents. For example, the oxadiazole ring protons appear as singlets at δ 8.2–8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with ESI-MS in positive ion mode can detect impurities <0.5%. Retention times should align with theoretical logP values (e.g., ~3.5 for this compound) .
  • X-ray crystallography : For absolute configuration verification, grow crystals in ethyl acetate/hexane and compare with DFT-optimized structures (e.g., using Gaussian 09) .

Advanced: How should researchers design experiments to resolve contradictions in reported bioactivity data across different in vitro models?

Answer:
Contradictions often arise from assay variability (e.g., cell line selection, incubation times). Mitigate this via:

  • Standardized protocols : Use the same cell passage number (e.g., passages 5–10) and serum-free media for ≥24 hrs pre-treatment to reduce batch effects .
  • Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics, reducing false positives from fluorescent artifacts .

Advanced: What experimental frameworks are suitable for assessing the compound’s stability under physiological and environmental conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hrs. Monitor degradation via HPLC; fluorophenoxy groups may hydrolyze at pH >8 .
  • Photostability : Expose to UV-A (320–400 nm) for 48 hrs. Use quartz cuvettes and track λmax shifts; oxadiazoles are prone to photolytic cleavage .
  • Environmental fate : Apply OECD 308 guidelines to study soil/water partitioning. LC-MS/MS can detect metabolites (e.g., N-dealkylated products) at sub-ppb levels .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, and what validation is required?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., COX-2 or EGFR). Parameterize the oxadiazole ring’s partial charges via DFT (B3LYP/6-31G*) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >3 Å indicates poor target engagement .
  • Validation : Compare with SPR or ITC data. For example, a docking-predicted ΔG of -9.5 kcal/mol should align with experimental Kd ≤100 nM .

Advanced: What strategies address low reproducibility in pharmacological assays involving this compound?

Answer:

  • Batch-to-batch consistency : Characterize each synthesis batch via 1H NMR and elemental analysis (deviation ≤±0.3% for C, H, N) .
  • Assay interference checks : Test for fluorescence quenching (e.g., at λex/λem = 485/535 nm) or metal ion chelation (e.g., Fe3+ via UV-Vis) .
  • Blinded analysis : Use third-party labs for IC50 determination to eliminate observer bias .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) via Structure-Activity Relationship (SAR) studies. ClogP values <5 improve bioavailability .
  • Prodrug design : Esterify the butanamide moiety to enhance intestinal absorption. Hydrolyze in plasma via esterases .
  • Microsomal stability : Test in human liver microsomes (HLM) with NADPH. Half-life >30 mins suggests suitability for oral dosing .

Advanced: What analytical workflows are recommended for detecting and quantifying metabolites in complex matrices?

Answer:

  • Sample preparation : Use SPE (C18 cartridges) for plasma/urine extraction. Elute with methanol/ammonium acetate (pH 4.5) .
  • HRMS detection : Employ Q-TOF or Orbitrap systems (resolution >30,000) for accurate mass determination (error <5 ppm). Key metabolites include hydroxylated oxadiazoles .
  • Quantification : Validate with deuterated internal standards (e.g., d5-fluorophenoxy analogs) to correct matrix effects .

Advanced: How should researchers prioritize structural analogs for SAR studies based on this compound’s scaffold?

Answer:

  • Core modifications : Replace the oxadiazole with 1,2,4-triazoles to assess ring size impact on potency .
  • Substituent libraries : Synthesize derivatives with varying methoxy positions (para vs. meta) and fluorophenoxy chain lengths (n=2–4) .
  • High-throughput screening : Use 96-well plates with automated liquid handling to test 100+ analogs against primary and counter-targets (e.g., hERG for cardiotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.